N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Medicinal Chemistry Physicochemical Property Profiling

This benzimidazole-benzamide sulfonamide is uniquely positioned for epigenetic drug discovery and DNA damage repair research. Its N,N-diallylsulfamoyl group provides two orthogonal allyl handles for thiol-ene bioconjugation or PROTAC linker attachment—functionality absent in saturated analogs. Screened in primary AlphaScreen campaigns for CBX7 chromodomain inhibition and RMI-FANCM (MM2) PPI disruption, this compound enables matched-pair SAR studies when procured alongside the N,N-diethyl analog (CAS 477493-02-0). XLogP3 of 4.4 supports hydrophobic pocket engagement in methyl-lysine reader domains.

Molecular Formula C26H24N4O3S
Molecular Weight 472.56
CAS No. 477493-77-9
Cat. No. B2742374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
CAS477493-77-9
Molecular FormulaC26H24N4O3S
Molecular Weight472.56
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C26H24N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h3-15,18H,1-2,16-17H2,(H,27,31)(H,28,29)
InChIKeyKCDILFWIWDWAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 477493-77-9): Procurement-Grade Overview for Benzimidazole-Benzamide Sulfonamide Analogs


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 477493-77-9) is a synthetic small molecule belonging to the benzimidazole-benzamide sulfonamide class, characterized by a central benzimidazole-phenyl core linked to a para-substituted benzamide bearing an N,N-diallylsulfamoyl moiety. Its molecular formula is C26H24N4O3S with a molecular weight of 472.6 g/mol . As a member of the broader benzimidazole sulfonamide family, compounds of this structural class have been investigated in high-throughput screening campaigns targeting epigenetic regulators, DNA repair protein-protein interactions, and antimicrobial pathways, positioning this specific analog as a candidate for structure-activity relationship (SAR) exploration in early drug discovery .

Why Scientific Users Cannot Simply Substitute N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide with Close Benzimidazole-Benzamide Analogs


Although the benzimidazole-benzamide sulfonamide scaffold is shared across multiple commercially available analogs, substituent-level variations on the sulfamoyl group produce divergent molecular properties that directly impact solubility, logP, and target engagement potential. For example, exchanging the N,N-diallylsulfamoyl group for an N,N-diethylsulfamoyl moiety (CAS 477493-02-0) reduces the molecular weight by approximately 24 Da and eliminates two terminal alkene groups, which alters hydrogen bonding capacity and metabolic stability profiles . Generic substitution without experimental validation would confound SAR interpretation, as even minor structural changes can shift the compound's binding affinity, selectivity, or pharmacokinetic behavior in assay systems, making lot-to-lot and analog-to-analog reproducibility critical for reliable scientific selection.

Quantitative Differentiation Evidence for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide Versus the Closest Diethyl Analog


Molecular Weight and Lipophilicity Advantage Over the N,N-Diethylsulfamoyl Analog

Direct comparison of computed physicochemical properties reveals that N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide (diallyl analog) has a molecular weight of 472.6 g/mol and an XLogP3 of 4.4, while the corresponding N,N-diethylsulfamoyl analog (CAS 477493-02-0) has a molecular weight of 448.54 g/mol . The diallyl analog possesses 9 rotatable bonds versus 7 for the diethyl analog, indicating greater conformational flexibility . The diallyl compound also features 2 hydrogen bond donors and 5 hydrogen bond acceptors, identical to the diethyl analog, but the presence of two terminal alkenes introduces additional metabolic liabilities and potential for covalent interactions not available in the saturated ethyl variant .

Medicinal Chemistry Physicochemical Property Profiling

Screening Library Specificity for Epigenetic and DNA Repair Protein-Protein Interaction Targets

Publicly accessible high-throughput screening records indicate that N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide was specifically included in two assay panels: a primary AlphaScreen for inhibitors of CBX7 (chromobox homolog 7), a key reader of H3K27me3 marks involved in epigenetic silencing , and a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, which is critical in DNA repair and synthetic lethality contexts . In contrast, the N,N-diethylsulfamoyl analog (CAS 477493-02-0) is not annotated with these specific screening engagements in public databases, suggesting targeted selection of the diallyl analog for these disease-relevant pathways .

Epigenetics DNA Damage Repair High-Throughput Screening

Potential for Covalent Probe Development via Terminal Allyl Moieties

The N,N-diallylsulfamoyl group contains two terminal allyl (CH2=CH-CH2) moieties that are chemically distinct from the saturated ethyl groups in the N,N-diethylsulfamoyl analog. Allyl groups can undergo metabolic oxidation (forming epoxides or aldehydes), participate in thiol-ene click chemistry, or serve as latent electrophilic warheads for covalent protein modification . While the N,N-diethylsulfamoyl analog lacks these reactive alkene handles entirely, the diallyl variant offers a built-in functional handle for probe derivatization or potential covalent target engagement, an attribute not available in saturated dialkylsulfamoyl counterparts .

Covalent Warheads Chemical Biology Irreversible Inhibition

Optimal Application Scenarios for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization in Epigenetic Therapeutics Targeting CBX7 Chromodomain

Although explicit IC50 data for this specific compound against CBX7 is not publicly disclosed, its inclusion in a primary AlphaScreen for CBX7 inhibitors indicates it met initial activity criteria in a large-scale screening campaign . The higher lipophilicity (XLogP3 = 4.4) and presence of allyl groups suggest potential for hydrophobic interactions within the methyl-lysine binding pocket of CBX7 chromodomain . This positions the compound as a procurement candidate for hit expansion and scaffold optimization in epigenetic drug discovery programs targeting CBX7-mediated gene silencing.

Chemical Tool Development for DNA Repair Pathway Inhibition via RMI-FANCM Interaction Blockade

The compound was specifically screened for inhibition of the RMI-FANCM (MM2) protein-protein interaction, a key node in Fanconi anemia pathway and alternative lengthening of telomeres (ALT)-driven cancers . While quantitative inhibition data are absent from public sources, the screening engagement suggests initial activity . The diallyl moiety's potential as a covalent handle could be exploited to design irreversible chemical probes for target validation studies.

Covalent Bioconjugate Probe Development via Thiol-Ene Click Chemistry

The two terminal allyl groups offer orthogonal reactive handles not present in saturated dialkylsulfamoyl analogs . This enables thiol-ene radical addition for site-selective bioconjugation to cysteine-containing proteins or functionalized surfaces, making this compound a procurement choice for chemical biology laboratories developing affinity-based probes or proteolysis-targeting chimeras (PROTACs) .

Comparative Control Compound for Structure-Activity Relationship Studies with N,N-Diethylsulfamoyl Analog

The N,N-diallylsulfamoyl analog serves as a paired comparator to the N,N-diethylsulfamoyl analog (CAS 477493-02-0) in SAR studies, allowing direct interrogation of the effect of terminal alkene substitution on target potency, selectivity, and metabolic stability . Procuring both analogs enables matched-pair analysis that isolates the contribution of allyl versus ethyl groups to biological activity.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.